molecular formula C10H10N2 B1298564 3-(1H-Pyrrol-1-ylmethyl)pyridine CAS No. 80866-95-1

3-(1H-Pyrrol-1-ylmethyl)pyridine

Cat. No. B1298564
CAS RN: 80866-95-1
M. Wt: 158.2 g/mol
InChI Key: PJVWPGGKILHMKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like "3-(1H-Pyrrol-1-ylmethyl)pyridine" often involves the formation of the pyrrole and pyridine rings followed by their functionalization. For instance, the synthesis of pyrazolo[3,4-b]pyridines is achieved by starting from a preformed pyrazole or pyridine . Similarly, the synthesis of 3-(pyrrolidin-1-yl)piperidine is proposed via the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation . These methods suggest that the synthesis of "3-(1H-Pyrrol-1-ylmethyl)pyridine" could potentially be achieved through similar strategies, involving the formation of the pyridine ring and subsequent introduction of the pyrrol-1-ylmethyl group.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods and X-ray crystallography. For example, the structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . These techniques could be applied to "3-(1H-Pyrrol-1-ylmethyl)pyridine" to determine its molecular structure and confirm the successful synthesis of the compound.

Chemical Reactions Analysis

Heterocyclic compounds like "3-(1H-Pyrrol-1-ylmethyl)pyridine" can undergo various chemical reactions. The papers describe reactions such as nitration, bromination, and Mannich reactions for pyrrolo[2,3-b]pyridines . Additionally, the introduction of substituents and functional groups can be achieved through reactions like Knoevenagel condensations . These reactions could be relevant for further functionalization of "3-(1H-Pyrrol-1-ylmethyl)pyridine" for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the electronic delocalization in 1H-pyrrol-2-ylmethylenes affects their UV-visible absorption . Similarly, the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into their bonding and hydrogen bonding potential . These studies suggest that "3-(1H-Pyrrol-1-ylmethyl)pyridine" would also exhibit specific physical and chemical properties that could be studied using similar methods.

Scientific Research Applications

Coordination Chemistry and Properties

Research on compounds related to 3-(1H-Pyrrol-1-ylmethyl)pyridine, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, has highlighted their fascinating variability in chemistry and properties. These compounds are significant for their diverse coordination chemistry, exhibiting unique spectroscopic properties, structures, magnetic properties, and electrochemical activity. This variability suggests potential applications in developing novel materials and sensors (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry

Pyrrolidine, closely related to the pyrrol ring in 3-(1H-Pyrrol-1-ylmethyl)pyridine, is a core structure widely utilized in medicinal chemistry. Its versatility arises from the ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to stereochemistry and offering increased three-dimensional coverage. This structural feature is key in the design of biologically active compounds with varied therapeutic profiles, including anticancer, antimicrobial, and antiviral activities (Li Petri et al., 2021).

Chemosensing Applications

Pyridine derivatives, including structures similar to 3-(1H-Pyrrol-1-ylmethyl)pyridine, have important applications in chemosensing. Their high affinity for various ions and neutral species enables their use as highly effective chemosensors for determining different species in environmental, agricultural, and biological samples. This versatility underscores the potential of these compounds in analytical chemistry for detecting and quantifying analytes with high selectivity and sensitivity (Abu-Taweel et al., 2022).

Safety And Hazards

The safety data sheet for “3-(1H-Pyrrol-1-ylmethyl)pyridine” indicates that it causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWPGGKILHMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230762
Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrol-1-ylmethyl)pyridine

CAS RN

80866-95-1
Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Leinweber, J Kruse, F Walley, A Gillespie… - Developments in Soil …, 2010 - Elsevier
The chapter describes the state of the art in Nitrogen K-edge X-ray absorption near-edge structure (N-XANES) spectroscopy applied to environmental problems. Technical details of …
Number of citations: 18 www.sciencedirect.com

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